molecular formula C18H11NO5S B3992191 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4-oxo-4H-chromene-2-carboxylic acid

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B3992191
M. Wt: 353.3 g/mol
InChI Key: ZHQHAIICYXQHPS-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-methyl-4-oxo-4H-chromene-2-carboxylic acid is a complex organic compound belonging to the chromene family Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Mechanism of Action

Target of Action

tuberculosis . The target of these derivatives is often the enzyme DprE1 .

Mode of Action

Benzothiazole derivatives generally interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes at the molecular level, disrupting the normal function of the target and leading to the desired therapeutic effect.

Biochemical Pathways

It is known that benzothiazole derivatives can affect various biochemical pathways, depending on their specific targets . The downstream effects of these pathway disruptions can vary widely, from changes in cellular metabolism to alterations in signal transduction.

Result of Action

The inhibition of the target can lead to a variety of effects at the molecular and cellular levels, including changes in cellular function and potential cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromene core. One common approach is the condensation of 1,3-benzothiazol-2-amine with appropriate aldehydes or ketones under acidic conditions. Subsequent steps may include hydroxylation, methylation, and oxidation reactions to introduce the necessary functional groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of hydroxyl groups to carbonyl groups.

  • Reduction: Reduction of carbonyl groups to hydroxyl groups.

  • Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

This compound has several scientific research applications:

  • Medicinal Chemistry: It has shown potential as an anti-inflammatory and antioxidant agent, making it useful in the development of new drugs.

  • Biology: Its biological activity can be studied to understand its effects on cellular processes and pathways.

  • Material Science: The compound's unique structure makes it suitable for use in the synthesis of advanced materials with specific properties.

Comparison with Similar Compounds

  • Chromene Derivatives: Other chromene derivatives with similar structures and biological activities.

  • Benzothiazole Derivatives: Compounds containing the benzothiazole moiety, which also exhibit various biological activities.

Uniqueness: This compound is unique due to its specific combination of functional groups and its potential applications in different fields. Its structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4-oxochromene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO5S/c1-8-11(20)7-6-9-14(21)13(16(18(22)23)24-15(8)9)17-19-10-4-2-3-5-12(10)25-17/h2-7,20H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQHAIICYXQHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4-oxo-4H-chromene-2-carboxylic acid
Reactant of Route 2
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4-oxo-4H-chromene-2-carboxylic acid
Reactant of Route 3
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4-oxo-4H-chromene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4-oxo-4H-chromene-2-carboxylic acid
Reactant of Route 5
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4-oxo-4H-chromene-2-carboxylic acid
Reactant of Route 6
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4-oxo-4H-chromene-2-carboxylic acid

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